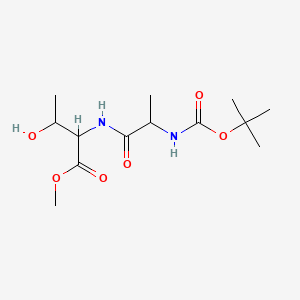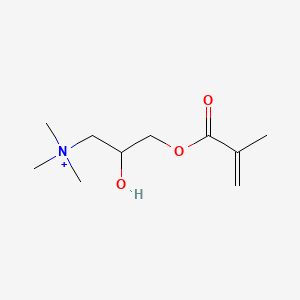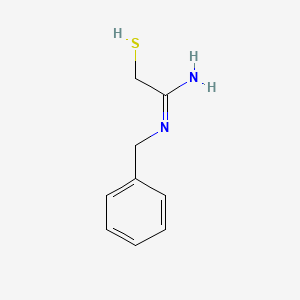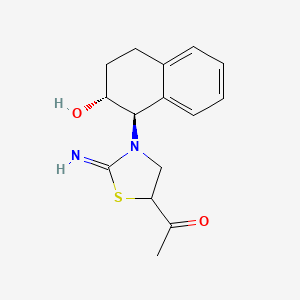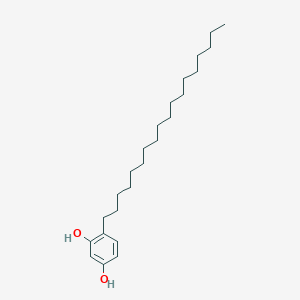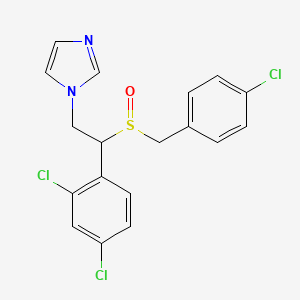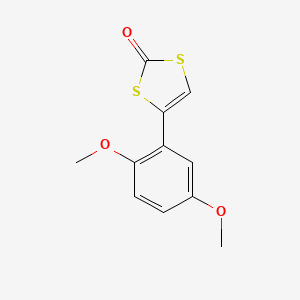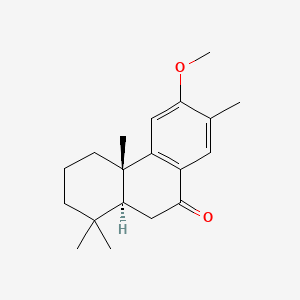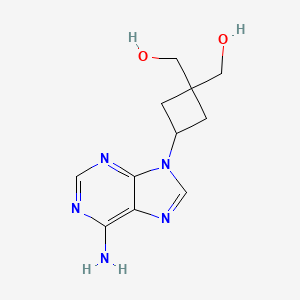
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide typically involves multi-step organic reactions. Common starting materials might include substituted anilines and pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry
In industry, the compound could be used in the development of new materials. Its unique chemical properties might make it suitable for applications in electronics, coatings, or polymers.
Mecanismo De Acción
The mechanism by which Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other heterocyclic compounds with similar ring structures, such as:
- Pyrimido[4,5-d]pyrimidines
- Triazolo[4,3-a]pyridines
- Quinazolines
Uniqueness
What sets Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide apart from these similar compounds could be its specific substituents and their positions on the ring structure. These unique features might confer distinct chemical properties and biological activities.
Propiedades
Número CAS |
60026-35-9 |
|---|---|
Fórmula molecular |
C15H16N6O3 |
Peso molecular |
328.33 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-1,6-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione |
InChI |
InChI=1S/C15H16N6O3/c1-18(2)10-7-5-9(6-8-10)12-17-20(4)13-11(21(12)24)14(22)19(3)15(23)16-13/h5-8H,1-4H3 |
Clave InChI |
ILVOJIZQNHJCFD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=O)N(C(=O)C2=[N+](C(=N1)C3=CC=C(C=C3)N(C)C)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



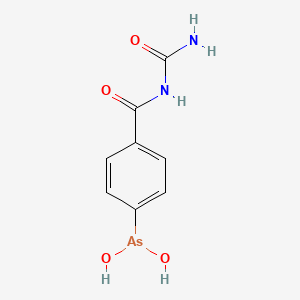
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)
